
4-(2-チエニル)ピリミジン-2-チオール
概要
説明
4-(2-Thienyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 4-position and a thiol group at the 2-position
科学的研究の応用
4-(2-Thienyl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of materials with specific electronic properties.
作用機序
Target of Action
It’s known that pyrimidine derivatives have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of pge 2 generated by cox enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Biochemical Pathways
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Its physical and chemical properties such as melting point (206 °c), boiling point (3444±520 °C, Predicted), and density (141) are known . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
Its pka value (666±010, Predicted) is known , which can influence the compound’s action in different pH environments.
生化学分析
Biochemical Properties
4-(2-Thienyl)pyrimidine-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, 4-(2-Thienyl)pyrimidine-2-thiol can bind to metal ions, influencing metalloenzyme activities and potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 4-(2-Thienyl)pyrimidine-2-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), 4-(2-Thienyl)pyrimidine-2-thiol can alter gene expression patterns and cellular metabolism. These changes can lead to either protective effects against oxidative damage or the induction of programmed cell death, depending on the cellular context .
Molecular Mechanism
At the molecular level, 4-(2-Thienyl)pyrimidine-2-thiol exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can alter protein structure and function. This compound can also chelate metal ions, affecting the activity of metalloenzymes. Furthermore, 4-(2-Thienyl)pyrimidine-2-thiol has been shown to influence gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Thienyl)pyrimidine-2-thiol can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 4-(2-Thienyl)pyrimidine-2-thiol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(2-Thienyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
4-(2-Thienyl)pyrimidine-2-thiol is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 4-(2-Thienyl)pyrimidine-2-thiol is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Thienyl)pyrimidine-2-thiol is crucial for its activity and function. This compound has been shown to localize in the cytoplasm and mitochondria, where it can exert its effects on oxidative stress responses and apoptosis. Targeting signals and post-translational modifications may direct 4-(2-Thienyl)pyrimidine-2-thiol to specific organelles, enhancing its efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)pyrimidine-2-thiol typically involves the reaction of 2-thiouracil with 2-bromo-2-thienyl derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine ring . Another method involves the aza-Michael addition of divinyl ketones with thiourea, followed by nucleophilic addition and aromatization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 4-(2-Thienyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
類似化合物との比較
2-Thiouracil: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the pyrimidine structure.
4-Thiopyrimidine: Similar pyrimidine structure but different substituents.
Uniqueness: 4-(2-Thienyl)pyrimidine-2-thiol is unique due to the presence of both the thiophene ring and the thiol group, which confer distinct chemical and biological properties .
特性
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371967 | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-75-2 | |
| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


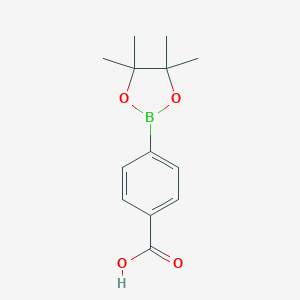
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)
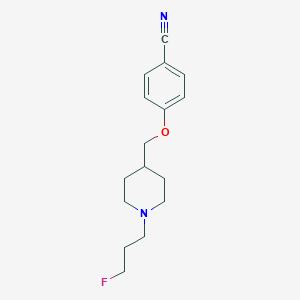

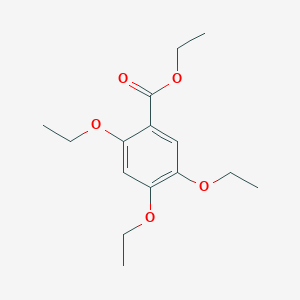


![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
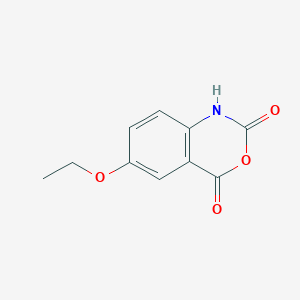
![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
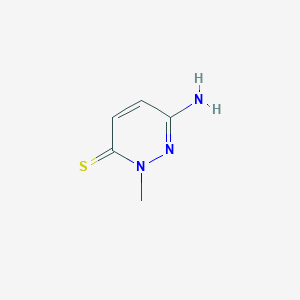
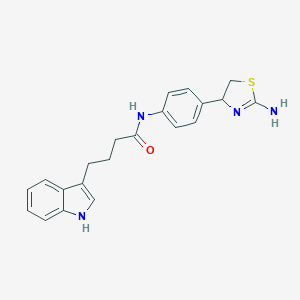
![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)

